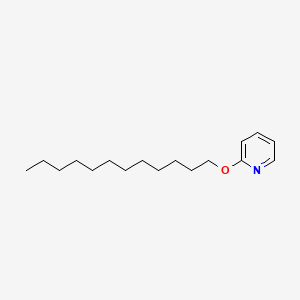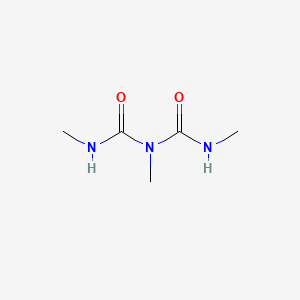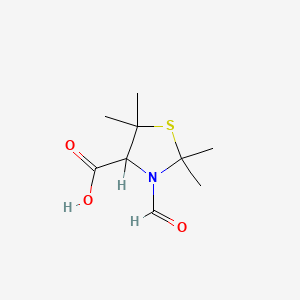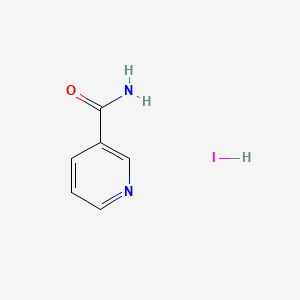
Iodure de nicotinamide
Vue d'ensemble
Description
Nicotinamide hydroiodide is a derivative of nicotinamide, which is the amide form of vitamin B3 (niacin) and is a precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+). Nicotinamide plays a crucial role in cellular energy metabolism, influencing oxidative stress and modulating pathways tied to cellular survival and death . It is involved in various biological processes, including DNA repair, energy production, and cellular metabolism . Nicotinamide has been studied for its potential therapeutic applications in a range of disorders, including neurodegeneration, immune system dysfunction, diabetes, aging-related diseases, and skin conditions .
Synthesis Analysis
While the synthesis of nicotinamide hydroiodide itself is not directly discussed in the provided papers, nicotinamide is known to be synthesized in the body from dietary sources such as tryptophan or niacin . It can also be chemically synthesized, as demonstrated by the creation of a fluorescent analog of nicotinamide adenine dinucleotide, where nicotinamide was reacted with chloroacetaldehyde .
Molecular Structure Analysis
Nicotinamide is a component of the coenzymes NAD+ and NADP+, which are involved in redox reactions within biological systems . The molecular structure of nicotinamide allows it to participate in these reactions and act as an antioxidant. The structure is also responsible for its ability to modulate various cellular pathways, including those involving forkhead transcription factors, sirtuins, protein kinase B (Akt), and others .
Chemical Reactions Analysis
Nicotinamide participates in the biosynthesis of NAD+ by converting to its mononucleotide form through the action of the enzyme nicotinic acid/nicotinamide adenylyl-transferase . It is also involved in the metabolism of drugs and can form complexes with other molecules, as seen in its interaction with parabens, which affects their solubility and permeation . Additionally, nicotinamide can be metabolized in plants to form various compounds, including trigonelline and nicotinic acid glucoside .
Physical and Chemical Properties Analysis
Nicotinamide is a hydrophilic molecule with moisturizing and depigmenting properties, making it a valuable ingredient in cosmetic formulations . It acts as a hydrotrope, capable of increasing the solubility of poorly water-soluble drugs . Its solubilizing ability is attributed to the non-stoichiometric accumulation of nicotinamide around drug molecules, enhancing their solubility above a certain concentration threshold . Nicotinamide's interactions with other molecules can influence its physical properties, such as solubility and partitioning, which are important for its biological and therapeutic effects .
Applications De Recherche Scientifique
Propriétés antioxydantes et anti-inflammatoires
L'iodure de nicotinamide, également connu sous le nom de niacinamide, est une petite molécule vitaminique hydrosoluble ayant des fonctions métaboliques essentielles dans les cellules des mammifères . Il joue un rôle crucial dans la synthèse du NAD+, contribuant aux réactions redox et à la production d'énergie dans les cellules . Cela en fait un acteur clé dans les réponses antioxydantes et anti-inflammatoires cellulaires .
Réparation de l'ADN et réponses au stress cellulaire
La nicotinamide influence l'activité de plusieurs enzymes qui sont essentielles à l'activité cellulaire de base, telles que les sirtuines et les poly(ADP-ribose) polymérases (PARP) . Ces enzymes jouent un rôle crucial dans la réparation de l'ADN et les réponses au stress cellulaire .
Applications thérapeutiques
D'un point de vue thérapeutique, les propriétés intrinsèques de la nicotinamide peuvent être appliquées à la gestion de l'acné vulgaire, du mélasma et du psoriasis . Ses propriétés anti-inflammatoires et antioxydantes la rendent bénéfique dans le traitement de ces affections cutanées .
Applications cosméceutiques
La nicotinamide a été largement utilisée comme ingrédient anti-âge polyvalent dans les produits de soins de la peau . Elle réduit considérablement le stress oxydatif cutané, l'inflammation et la pigmentation . Ainsi, elle aide à prévenir et/ou à inverser plusieurs changements biophysiques associés au vieillissement cutané .
Métabolisme énergétique et systèmes de défense
La nicotinamide est utilisée dans la synthèse de la famille des coenzymes NAD+, contribuant au métabolisme énergétique cellulaire et aux systèmes de défense . Elle restaure le pool cellulaire de NAD+ et l'énergétique mitochondriale .
Contrôle du vieillissement cutané et de la pigmentation
Le traitement topique de la nicotinamide, seul ou en association avec d'autres ingrédients actifs, réduit la progression du vieillissement cutané et de l'hyperpigmentation . Elle est bien tolérée par la peau et est utile comme ingrédient cosméceutique pour atténuer le vieillissement cutané et l'hyperpigmentation .
Applications potentielles dans les produits de comblement dermique
De nouvelles indications et applications potentielles de la nicotinamide dans les produits de comblement dermique et les formulations injectables alternatives ont été explorées de manière prospective . Cela ouvre de nouvelles voies pour son utilisation dans les procédures cosmétiques .
Rôle dans les réactions d'oxydoréduction
NAD(H) et NADP(H), qui sont synthétisés à partir de la nicotinamide, jouent le rôle de cofacteurs ou de coenzymes dans une myriade de réactions d'oxydoréduction dans les systèmes biologiques . Cela met en évidence l'importance de la nicotinamide dans le maintien de l'équilibre redox cellulaire .
Mécanisme D'action
Target of Action
Nicotinamide, also known as niacinamide, is a form of vitamin B3 and a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+) . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cells . The primary targets of nicotinamide are NAD±dependent enzymes, which are involved in various cellular processes, including DNA repair and cellular stress responses .
Mode of Action
Nicotinamide interacts with its targets by participating in NAD+ synthesis. It contributes to redox reactions and energy production in cells . It also influences human DNA repair and cellular stress responses through diversified biochemical mechanisms .
Biochemical Pathways
Nicotinamide is involved in multiple convergent biosynthetic pathways. All components of vitamin B3, including nicotinamide, are precursors to the nicotinamide-derived redox cofactor NAD+, its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH, collectively referred to as NAD(P)(H) .
Pharmacokinetics
The pharmacokinetics of nicotinamide are influenced by species, sex, dose, and exposure route . It is absorbed by all regions of the gastrointestinal tract. Passive diffusion is the primary route of absorption at larger doses, while sodium-dependent facilitated diffusion mediates absorption at low concentrations .
Result of Action
Nicotinamide has been shown to have various effects at the molecular and cellular levels. For instance, it has been found to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It also plays a role in protecting cells from ultraviolet (UV) radiation-induced damage . In dermatology, it has been used to manage conditions like acne vulgaris, melasma, and psoriasis .
Action Environment
The action, efficacy, and stability of nicotinamide can be influenced by various environmental factors. For instance, it has been demonstrated that niacinamide effectively penetrates the stratum corneum, reaching its intended target in sufficient amounts . Moreover, its antimicrobial activity is mainly attributed to the stimulation of both neutrophil action and antimicrobial peptide (AMP) synthesis .
Safety and Hazards
Orientations Futures
Recent research into nicotinamide mononucleotide suggests that boosting nicotinamide mononucleotide (NMN) levels can alleviate or even reverse age-related conditions by stimulating NAD+ metabolism . This could serve as the basis for a future treatment or preventive measure for kidney disease . Another study also suggested that future research on technical approaches to further enhance NMN synthesis and strengthen clinical studies of NMN are prospected .
Propriétés
IUPAC Name |
pyridine-3-carboxamide;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O.HI/c7-6(9)5-2-1-3-8-4-5;/h1-4H,(H2,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWGXEQHZZFQES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3726-23-6 | |
| Record name | 3-Pyridinecarboxamide, hydriodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3726-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niacinamide hydriodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003726236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxamide, hydriodide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nicotinamide monohydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIACINAMIDE HYDRIODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UNY448CMZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What do we know about the structure of nicotinamide hydroiodide?
A1: Nicotinamide hydroiodide is a salt formed by the protonation of the pyridine nitrogen atom of nicotinamide by hydroiodic acid. [] While the exact molecular formula and weight would depend on the hydration state, a study confirmed its crystal and molecular structure. [] Unfortunately, the provided abstracts don't detail spectroscopic data.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



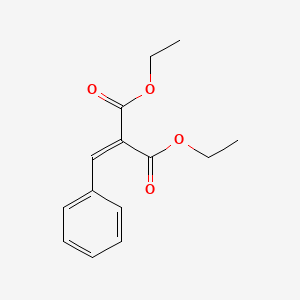

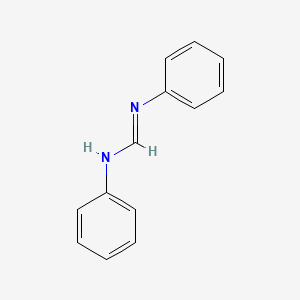

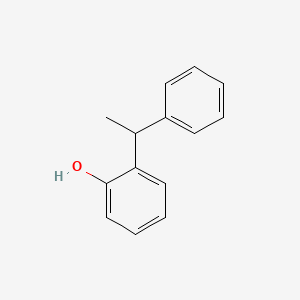

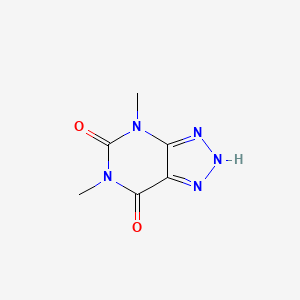
![1-[6-(Diethylamino)-2-hexynyl]pyrrolidine](/img/structure/B1329676.png)

